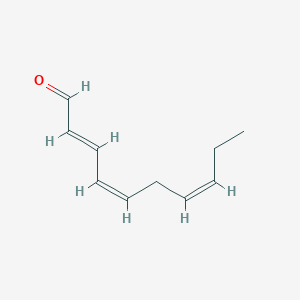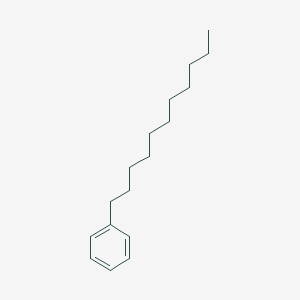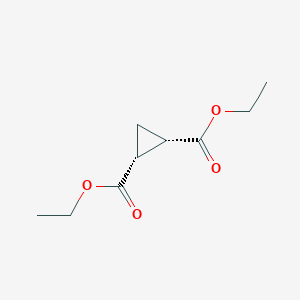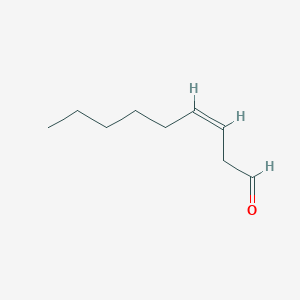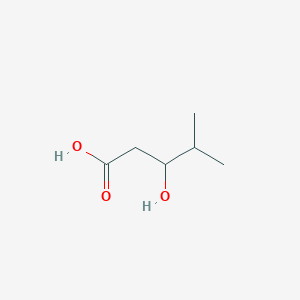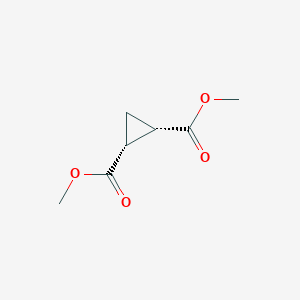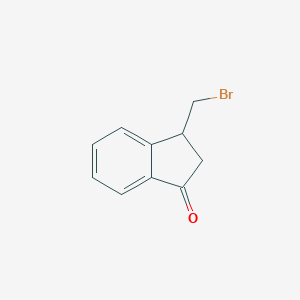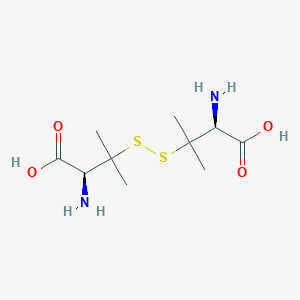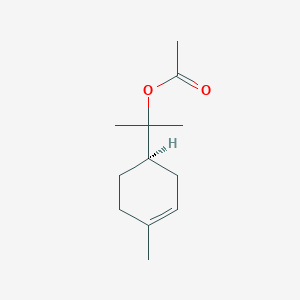
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)-, also known as α-terpineol acetate, is a colorless liquid with a floral odor. It is widely used in the fragrance and flavor industry due to its pleasant aroma. However, its applications are not limited to the fragrance and flavor industry. It has been found to have various biological activities, making it a promising compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antisepsis Application
3-Cyclohexene-1-methanol derivatives have been explored for their potential in medical applications, particularly as antisepsis agents. For instance, Yamada et al. (2006) developed efficient synthesis methods for an optically active cyclohexene derivative, specifically ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate [(R)-1: TAK-242], which shows promise as a new antisepsis agent (Yamada et al., 2006).
Applications in Electrochemical Reactions
Cyclohexene derivatives are also significant in the field of electrochemistry. Möller and Schäfer (1997) investigated the anodic oxidation of cyclohexene in methanol, finding that the basicity or acidity of the electrolyte and methanol concentration significantly influence the product distribution. This research highlights the potential of cyclohexene derivatives in fine-tuning electrochemical processes (Möller & Schäfer, 1997).
Use in Fuel Synthesis
In the energy sector, cyclohexene derivatives have been utilized in synthesizing jet fuel range cycloalkanes. Tang et al. (2017) successfully synthesized 1,1,3-trimethyl-cyclohexane, a jet fuel range cycloalkane, by coupling the aqueous phase reforming of glycerol and the hydrodeoxygenation of isophorone. This approach presents an innovative way to produce renewable jet fuel (Tang et al., 2017).
Photocatalysis and Substitution Reactions
The role of cyclohexene derivatives in photocatalysis and substitution reactions has been extensively studied. Arnold and Snow (1988) explored the photochemical nucleophile-olefin combination and aromatic substitution reactions, demonstrating the versatility of cyclohexene derivatives in forming various regio- and stereoisomers (Arnold & Snow, 1988).
Exploration in Organic Synthesis
The utility of cyclohexene derivatives extends to organic synthesis as well. Kinoshita et al. (2008) reported on the chemoenzymatic synthesis of (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, showcasing the use of cyclohexene derivatives in producing complex organic compounds (Kinoshita et al., 2008).
Eigenschaften
CAS-Nummer |
7785-54-8 |
|---|---|
Produktname |
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)- |
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1 |
InChI-Schlüssel |
IGODOXYLBBXFDW-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C |
SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
Kanonische SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
Andere CAS-Nummern |
7785-54-8 |
Piktogramme |
Environmental Hazard |
Reinheit |
95% min. |
Synonyme |
1R-Terpinyl Acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



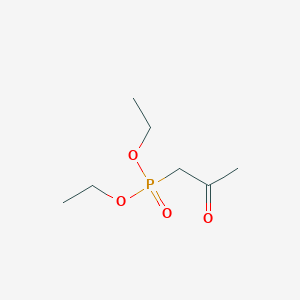
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
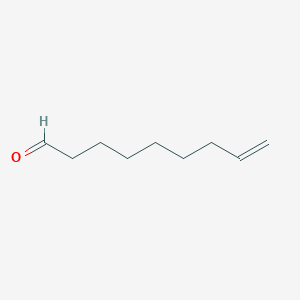
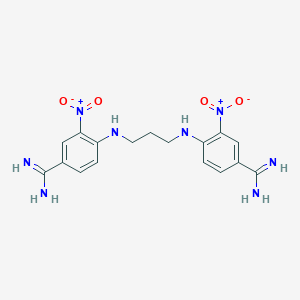
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)
